![molecular formula C18H14ClN3O2 B2752960 ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate CAS No. 116989-57-2](/img/structure/B2752960.png)

ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is a chemical compound with the molecular formula C18H14ClN3O2. It has an average mass of 339.776 Da and a monoisotopic mass of 339.077454 Da .

Synthesis Analysis

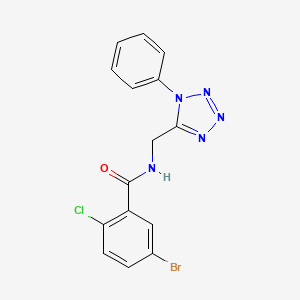

The synthesis of similar compounds has been reported in the literature. For example, a series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives were synthesized by a simple multi-step protocol starting from isatin . Another study reported the synthesis of five novel dyes based on the indolo[2,3-b]quinoxaline skeleton, derived from anthraquinone, through a cyclo-condensation reaction .科学的研究の応用

Anticancer Properties

Ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate has been investigated for its cytotoxic effects against various cancer cell lines. A series of novel derivatives were synthesized, and their cytotoxicity was evaluated against lung (A-549), cervical (HeLa), and prostate (DU-145) human cancer cells. Notably, some compounds exhibited moderate cytotoxicity against human reproductive organ cell lines, making them potential candidates for further study in cancer therapy .

DNA Duplex Stabilization

Indolo[2,3-b]quinoxaline derivatives, including ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate, have shown DNA duplex stabilization properties. This feature is crucial for potential applications in drug design and development .

Antiviral Activity

Mono and dicationic derivatives of 6H-indolo[2,3-b]quinoxaline have demonstrated excellent antiviral effects against human cytomegalovirus (CMV), herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV). These compounds intercalate with DNA, providing a promising avenue for antiviral drug development .

Pharmacophore Potential

Given the biological activity of indolo[2,3-b]quinoxaline derivatives, there is ongoing interest in designing new compounds based on this scaffold. Incorporating 1,2,3-triazole moieties (known for their diverse applications) into the indolo[2,3-b]quinoxaline structure could yield powerful pharmacophores with antibiotic and cytotoxic properties .

Synthetic Routes

Researchers have proposed effective synthetic routes for obtaining biologically active N-substituted 6H-indolo[2,3-b]quinoxalines. These methods allow for the preparation of a broad range of derivatives, potentially expanding their applications in drug discovery .

将来の方向性

Given the wide range of biological properties exhibited by indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . These compounds have potential to be used as n-type materials for optoelectronic devices .

作用機序

Target of Action

The primary target of ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is DNA . This compound is an analogue of a natural cytotoxic agent, ellipticine, isolated from Ochrosia elliptica, which is capable of non-covalent binding to a DNA molecule .

Mode of Action

The compound interacts with its target, DNA, through non-covalent binding . This interaction can lead to changes in the DNA structure, affecting the normal functioning of the cell .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis . It’s also worth noting that the compound has shown high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus .

Result of Action

The compound’s action results in the disruption of normal cellular processes, leading to cell death . It exhibits cytotoxic effects against various types of cancer, except for Burkitt lymphoma, which is viral . Moreover, it has shown antiviral activity against several viruses .

Action Environment

The action, efficacy, and stability of ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents at certain positions can affect the yield of the reaction products . To reduce the competing reaction rate, certain reactions were carried out at 40°C in the presence of equivalent amounts of potassium carbonate .

特性

IUPAC Name |

ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2/c1-2-24-16(23)10-22-15-8-7-11(19)9-12(15)17-18(22)21-14-6-4-3-5-13(14)20-17/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOCXDIEYCAEGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[1-(5-Chlorothiophen-2-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2752879.png)

![N-[(4-Methoxynaphthalen-1-yl)methyl]oxirane-2-carboxamide](/img/structure/B2752881.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2752884.png)

![2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-mesitylacetamide](/img/structure/B2752887.png)

![2-[2-(4-methoxyphenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2752889.png)

![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2752895.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2752896.png)

![6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2752898.png)

![N-(2-methoxyphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2752900.png)